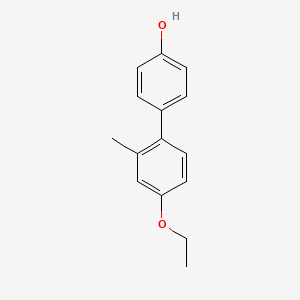

4-(4-Ethoxy-2-methylphenyl)phenol

Description

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol is a phenolic derivative featuring a central imidazole ring substituted with two phenyl groups and a para-hydroxyphenyl moiety. Synthesized via a one-pot, three-component reaction using CoFe₂O₄ nanocatalysts, this compound exhibits a high purity (>96%) and a melting point of 278°C . Its molecular structure, confirmed by FTIR, ¹H NMR, and mass spectrometry, includes UV-Vis absorption peaks at 340 nm and 406 nm, indicative of π→π* transitions .

The compound’s nonlinear optical (NLO) properties are its most notable feature. Theoretical studies using TD-DFT/B3LYP/6-31+G(d,p) calculations reveal a low HOMO-LUMO energy gap (3.22 eV), high dipole moment (4.92 D), and significant hyperpolarizabilities (β = 3.38 × 10⁻³⁰ esu, γ = 2.26 × 10⁻³⁶ esu), attributed to intramolecular charge transfer (ICT) within its conjugated π-system . Experimental Z-scan measurements confirm third-order NLO parameters:

- Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W

- Nonlinear refractive index (n₂): -2.89 × 10⁻⁶ cm²/W

- Third-order susceptibility (χ³): 2.26 × 10⁻⁶ esu .

The negative n₂ value suggests self-defocusing behavior, making it suitable for optical limiting applications .

Properties

IUPAC Name |

4-(4-ethoxy-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-17-14-8-9-15(11(2)10-14)12-4-6-13(16)7-5-12/h4-10,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPNEBMUVIPUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683540 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-31-9 | |

| Record name | 4'-Ethoxy-2'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-2-methylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of a phenol derivative with an appropriate ethoxy and methyl-substituted benzene under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of catalysts to speed up the reaction and reduce the energy required. Additionally, continuous flow reactors might be employed to maintain consistent reaction conditions and improve the overall production rate.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., NaOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)phenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving phenolic compounds.

Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing. Phenolic compounds are known for their ability to scavenge free radicals, which could have implications for treating oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 4-(4-Ethoxy-2-methylphenyl)phenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing molecular recognition and binding events. These interactions can affect various biochemical pathways, including those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Triphenylamine-Based NLO Compounds Example: Triphenylamine derivatives with donor-π-acceptor (D-π-A) configurations. Comparison: While triphenylamine compounds exhibit strong ICT due to their planar structure, 4-(4,5-diphenylimidazol-2-yl)phenol leverages its imidazole ring’s rigidity and extended conjugation for enhanced hyperpolarizability. The imidazole core provides a larger dipole moment (4.92 D vs. ~3.5 D for triphenylamine analogs) and lower HOMO-LUMO gap (3.22 eV vs. ~4.0 eV) .

Schiff Base Derivatives Example: (E)-2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol . Comparison: Schiff bases typically show moderate NLO activity (β ~10⁻³² esu) due to proton transfer and tautomerism. However, the imidazole derivative’s fused aromatic system and phenolic hydroxyl group stabilize charge transfer, yielding higher β and γ values .

Other Imidazole Derivatives Example: 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole. Comparison: Removing one phenyl group from the imidazole ring reduces conjugation, leading to a higher HOMO-LUMO gap (3.8 eV) and lower hyperpolarizability (β ~1.5 × 10⁻³⁰ esu). The additional phenyl group in 4-(4,5-diphenylimidazol-2-yl)phenol enhances π-electron delocalization, improving NLO performance .

NLO Performance Metrics

| Compound | HOMO-LUMO Gap (eV) | β (×10⁻³⁰ esu) | γ (×10⁻³⁶ esu) | χ³ (×10⁻⁶ esu) | Refractive Index (n₂, ×10⁻⁶ cm²/W) |

|---|---|---|---|---|---|

| 4-(4,5-Diphenylimidazol-2-yl)phenol | 3.22 | 3.38 | 2.26 | 2.26 | -2.89 |

| Triphenylamine derivatives | ~4.0 | 0.5–1.2 | 0.8–1.5 | 0.1–0.5 | +1.2–1.8 |

| Schiff base derivatives | 3.5–4.2 | 0.1–0.3 | 0.3–0.6 | 0.05–0.2 | +0.5–1.0 |

| 2-(4-Hydroxyphenyl)imidazole | 3.8 | 1.5 | 1.0 | 0.8 | -1.2 |

Key Findings :

- The title compound outperforms triphenylamine and Schiff base derivatives in β, γ, and χ³ due to its optimized conjugation and charge-transfer efficiency .

- Negative n₂ values (self-defocusing) are rare in organic NLO materials, offering advantages in optical limiting over materials with positive n₂ (e.g., ZnO nanoparticles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.